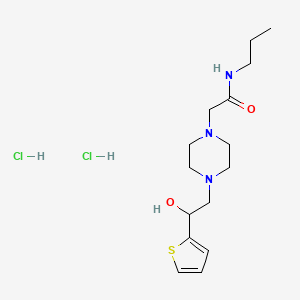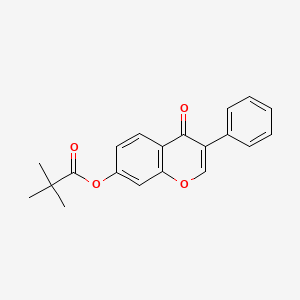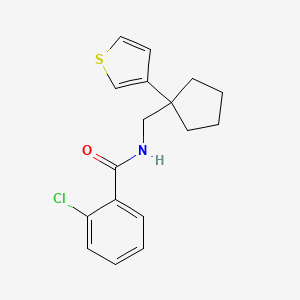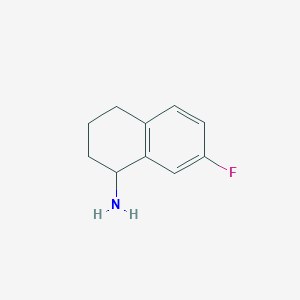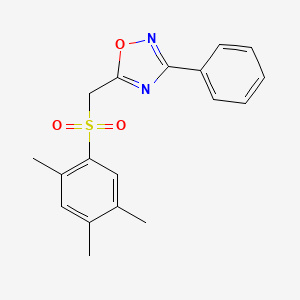
3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTMOS and belongs to the class of oxadiazoles. In
Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation
1,3,4-oxadiazoles, including derivatives like 3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, have been evaluated for various pharmacological potentials. For example, compounds related to this oxadiazole have been studied for their potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological assessments have shown that these compounds can bind to targets like the epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2), contributing to their analgesic and anti-inflammatory effects (Faheem, 2018).
Antibacterial Activity
Derivatives of 1,3,4-oxadiazoles have demonstrated significant antibacterial activities. Specific sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising in vitro antibacterial bioactivities against various pathogens. These compounds can be potent bactericides for plants, as evidenced in studies focusing on tobacco bacterial wilt and rice bacterial leaf blight (Xu et al., 2012), (Shi et al., 2015).
Corrosion Inhibition
The corrosion inhibition properties of 1,3,4-oxadiazole derivatives have been explored in detail. Studies involving 1,3,4-oxadiazoles have shown that they can effectively inhibit the corrosion of metals like mild steel in acidic environments. This property is primarily due to the formation of a protective layer on the metal surface, as shown in physicochemical and theoretical studies (Ammal et al., 2018).
Biological Evaluation for Enzyme Inhibition
1,3,4-Oxadiazole bearing compounds have been synthesized and evaluated for their ability to inhibit enzymes like butyrylcholinesterase (BChE). Molecular docking studies suggest that these compounds can bind effectively in the active sites of human BChE protein, potentially offering therapeutic benefits in conditions where enzyme inhibition is desirable (Khalid et al., 2016).
Eigenschaften
IUPAC Name |
3-phenyl-5-[(2,4,5-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-9-14(3)16(10-13(12)2)24(21,22)11-17-19-18(20-23-17)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJLACOBBMHDPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

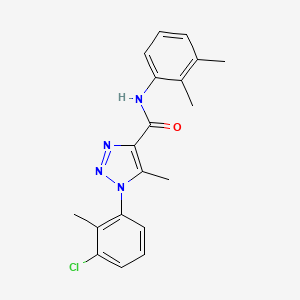
![N-[[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-2-chloro-N-methylacetamide](/img/structure/B2386366.png)
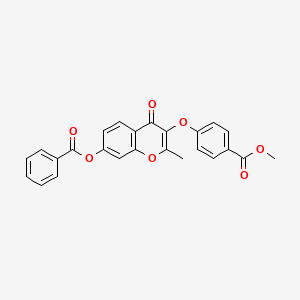
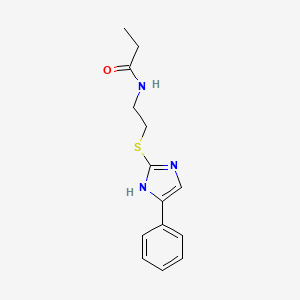
![3-[[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2386369.png)
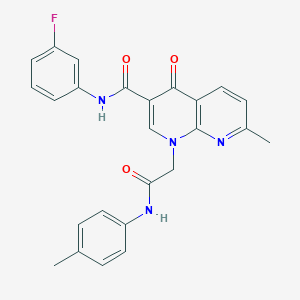
![Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2386371.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2386372.png)
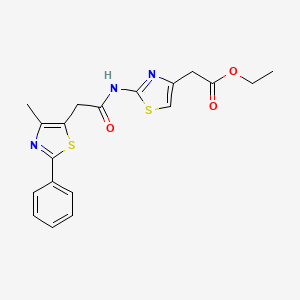
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2386377.png)
